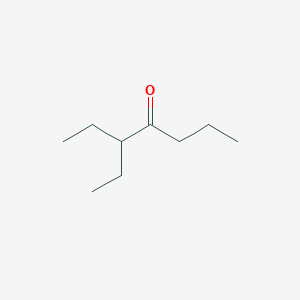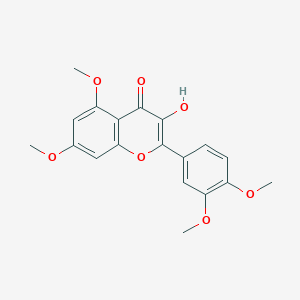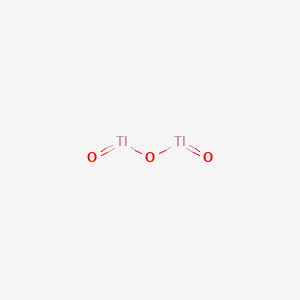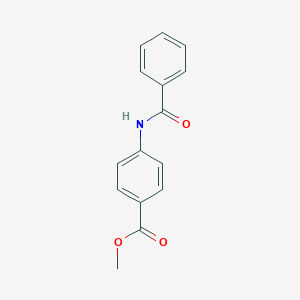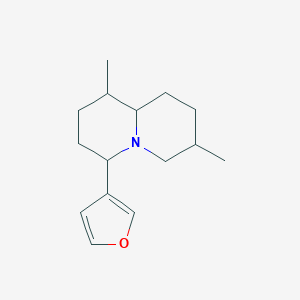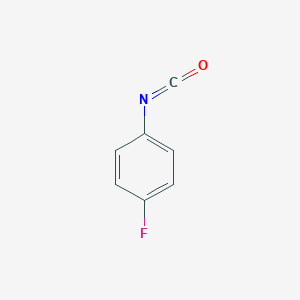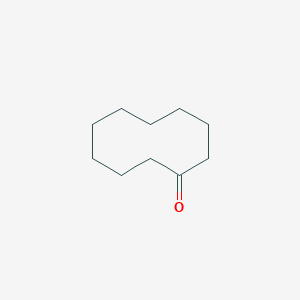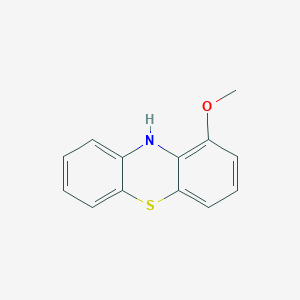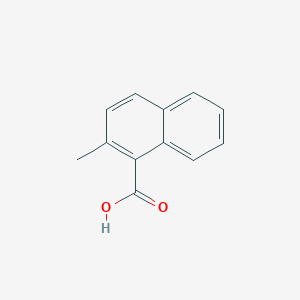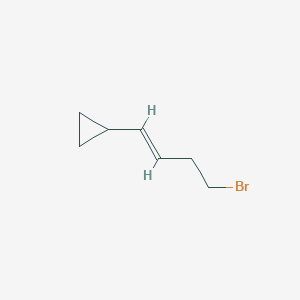
(4-Bromobut-1-enyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromobut-1-enyl)cyclopropane, also known as BBCE, is a cyclopropane derivative that has recently gained attention in the scientific community for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (4-Bromobut-1-enyl)cyclopropane is not fully understood, but it is believed to act through the inhibition of key enzymes involved in cellular processes. (4-Bromobut-1-enyl)cyclopropane has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of fatty acid synthase, an enzyme involved in the synthesis of fatty acids.
Effets Biochimiques Et Physiologiques
(4-Bromobut-1-enyl)cyclopropane has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. (4-Bromobut-1-enyl)cyclopropane has also been shown to decrease the expression of pro-inflammatory cytokines, which are involved in the immune response. Additionally, (4-Bromobut-1-enyl)cyclopropane has been found to decrease the levels of triglycerides and cholesterol in the blood, which could have potential implications for the treatment of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (4-Bromobut-1-enyl)cyclopropane is that it is relatively easy to synthesize in the lab, and it has been shown to have low toxicity. However, one limitation of (4-Bromobut-1-enyl)cyclopropane is that it is not very soluble in water, which could make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on (4-Bromobut-1-enyl)cyclopropane. One area of interest is the development of (4-Bromobut-1-enyl)cyclopropane-based anti-cancer drugs, which could potentially be more effective and less toxic than current treatments. Another potential direction is the development of (4-Bromobut-1-enyl)cyclopropane-based antibiotics, which could be used to treat antibiotic-resistant bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of (4-Bromobut-1-enyl)cyclopropane and its potential applications in various fields of scientific research.
Méthodes De Synthèse
(4-Bromobut-1-enyl)cyclopropane can be synthesized through a two-step process. The first step involves the reaction of 4-bromobutan-1-ol with sodium hydride to form the corresponding alkoxide. The second step involves the reaction of the alkoxide with cyclopropane in the presence of a palladium catalyst to form (4-Bromobut-1-enyl)cyclopropane.
Applications De Recherche Scientifique
(4-Bromobut-1-enyl)cyclopropane has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. (4-Bromobut-1-enyl)cyclopropane has also been studied for its potential as a new class of antibiotics, as it has been shown to have antibacterial activity against a variety of gram-positive bacteria.
Propriétés
Numéro CAS |
1489-73-2 |
|---|---|
Nom du produit |
(4-Bromobut-1-enyl)cyclopropane |
Formule moléculaire |
C7H11Br |
Poids moléculaire |
175.07 g/mol |
Nom IUPAC |
[(E)-4-bromobut-1-enyl]cyclopropane |
InChI |
InChI=1S/C7H11Br/c8-6-2-1-3-7-4-5-7/h1,3,7H,2,4-6H2/b3-1+ |
Clé InChI |
KFBVGNXBGNALRF-HNQUOIGGSA-N |
SMILES isomérique |
C1CC1/C=C/CCBr |
SMILES |
C1CC1C=CCCBr |
SMILES canonique |
C1CC1C=CCCBr |
Autres numéros CAS |
1489-73-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




